
2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate is a complex phospholipid derivative. It is known for its role in various biochemical and biophysical applications, particularly in the study of lipid bilayers and membrane dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate typically involves the esterification of glycerol with tetradecanoic acid, followed by phosphorylation and subsequent quaternization to introduce the azaniumylethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains, affecting the compound’s properties.
Reduction: Typically less common, but can be used to modify specific functional groups.
Substitution: Commonly involves the replacement of the azaniumylethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield shorter-chain fatty acids, while substitution can result in a variety of phospholipid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate exerts its effects involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar in structure but lacks the azaniumylethyl group.
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid: Contains different fatty acid chains and a phosphate group.
1-Myristoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Differentiated by its unsaturated fatty acid chain and ethanolamine group.
Uniqueness
2-Azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate is unique due to its specific combination of fatty acid chains and the azaniumylethyl group, which confer distinct biochemical properties and applications .
Eigenschaften
Molekularformel |
C33H66NO8P |
|---|---|
Molekulargewicht |
635.9 g/mol |
IUPAC-Name |
2-azaniumylethyl 2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38) |
InChI-Schlüssel |
NEZDNQCXEZDCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)
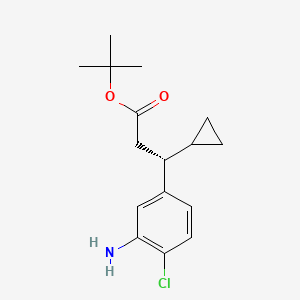
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094941.png)
![3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14094946.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094947.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094963.png)
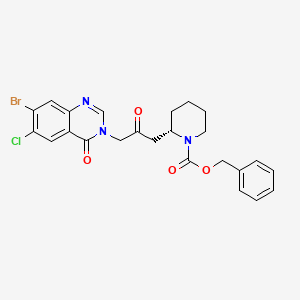
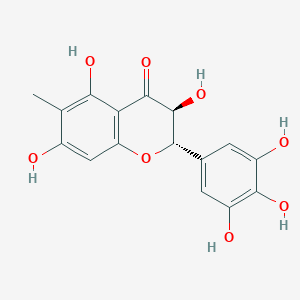
![1-{2-[(2-methoxyphenyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094973.png)
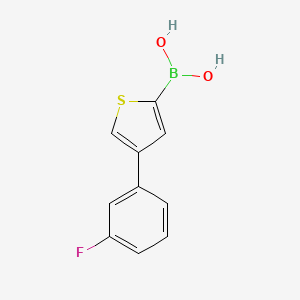
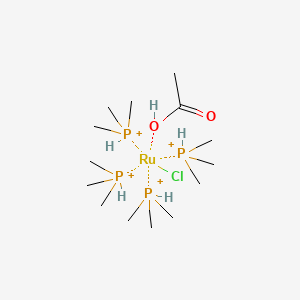
![1-(4-Chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094988.png)
![7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094990.png)
